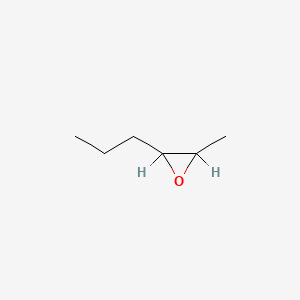
2-Methyl-3-propyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-propyloxirane (also known as cis-2,3-epoxyhexane) is an organic compound with the molecular formula C6H12O. It is a type of epoxide, which is a three-membered cyclic ether. The compound is characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a strained ring structure. This strain makes epoxides highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-3-propyloxirane can be synthesized through the epoxidation of cis-2-hexene. One common method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA), in an organic solvent like acetone. The reaction proceeds via a concerted mechanism, where the oxygen from the peroxyacid is transferred to the double bond of the alkene, forming the epoxide ring .
Industrial Production Methods
On an industrial scale, epoxides like cis-2,3-epoxyhexane can be produced through the catalytic oxidation of alkenes using air or oxygen. This method often employs metal catalysts, such as silver or titanium, to facilitate the reaction. The process is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-propyloxirane undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by acids or bases.
Oxidation and Reduction: Epoxides can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: The epoxide ring can be opened by nucleophiles, such as halides, to form halohydrins
Common Reagents and Conditions
Acid-Catalyzed Ring-Opening: Using dilute aqueous acid at room temperature, the epoxide can be hydrolyzed to form 1,2-diols.
Base-Catalyzed Ring-Opening: Strong bases, such as sodium hydroxide, can also open the epoxide ring, leading to the formation of alcohols
Major Products Formed
1,2-Diols: Formed through acid-catalyzed hydrolysis.
Halohydrins: Formed through nucleophilic attack by halides in the presence of acids
Wissenschaftliche Forschungsanwendungen
Synthesis of Fine Chemicals
2-Methyl-3-propyloxirane serves as a precursor in the synthesis of various fine chemicals. Its epoxide functionality allows for further chemical modifications, making it valuable in the production of:
- Pharmaceuticals : Used as an intermediate in synthesizing bioactive compounds.
- Agrochemicals : Acts as a building block for pesticides and herbicides.
Table 1: Industrial Uses of this compound
| Application | Description |
|---|---|
| Pharmaceuticals | Intermediate for drug synthesis |
| Agrochemicals | Building block for pesticides and herbicides |
| Polymer Chemistry | Used in the synthesis of epoxy resins and coatings |
Metabolism Studies
Research indicates that this compound is involved in human metabolism, particularly in cancer metabolism pathways. It has been identified as a metabolite that may play a role in the metabolic processes associated with certain cancers .
Case Study: Cancer Metabolism
A study investigated the metabolic pathways involving this compound in cancer cells, highlighting its potential implications in tumor growth and progression. The findings suggest that targeting its metabolic pathways could offer new therapeutic strategies.
Biodegradability Studies
The environmental impact of epoxides like this compound has been assessed concerning their biodegradability. Studies show that this compound can undergo microbial degradation, making it a candidate for environmentally friendly solvents and reagents.
Table 2: Environmental Impact of this compound
| Property | Findings |
|---|---|
| Biodegradability | Microbial degradation observed |
| Environmental Safety | Potentially less harmful due to biodegradation |
Wirkmechanismus
The mechanism of action of hexane, 2,3-epoxy-, cis- primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed via either an S_N2 or S_N1 mechanism, depending on the reaction conditions and the nature of the nucleophile. The epoxide ring can interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-propyloxirane can be compared with other similar epoxides:
Hexane, 2,3-epoxy-, trans-: The trans isomer of the compound, which has different stereochemistry and potentially different reactivity.
Ethylene Oxide: A simpler epoxide with a two-carbon chain, used extensively in industrial applications.
Propylene Oxide: Another common epoxide with a three-carbon chain, used in the production of polyurethanes and other materials .
These comparisons highlight the unique properties of hexane, 2,3-epoxy-, cis-, such as its specific stereochemistry and reactivity, which make it valuable in various applications.
Eigenschaften
CAS-Nummer |
6124-90-9 |
|---|---|
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
2-methyl-3-propyloxirane |
InChI |
InChI=1S/C6H12O/c1-3-4-6-5(2)7-6/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
LIESJAYIOKBLIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















